![molecular formula C16H16FNO2 B1530869 Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate CAS No. 1820734-56-2](/img/structure/B1530869.png)

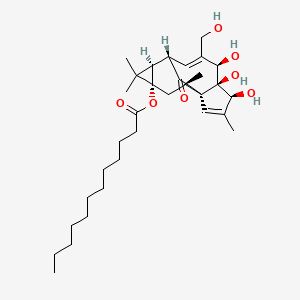

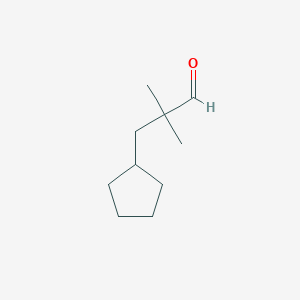

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate

Übersicht

Beschreibung

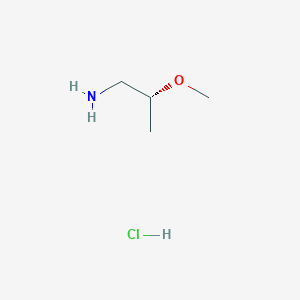

“Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate”, also known as FMBA, is a synthetic compound. It has a molecular formula of C16H16FNO2 and an average mass of 273.302 Da .

Molecular Structure Analysis

The molecular structure of FMBA includes a fluoromethyl group attached to a phenyl ring, which is further connected to a benzoate group via an amino-methyl linkage .Chemical Reactions Analysis

While specific chemical reactions involving FMBA are not detailed in the search results, esters like FMBA can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, converted to amides via an aminolysis reaction, undergo trans-esterification reactions to form different esters, and be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis

FMBA has a molecular weight of 273.3 g/mol . Other physical and chemical properties specific to FMBA are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Fluorinated Molecules in Crystallography

Research on fluorinated small molecules, including those with structural similarities to Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate, has provided insights into their crystalline structures and hydrogen bonding patterns. Studies like the one by Burns and Hagaman (1993) on monofluorinated molecules illustrate the complexity and variability in crystal structures induced by fluorination, which can have implications for understanding molecular interactions and designing new materials (Burns & Hagaman, 1993).

Antimicrobial Activity

Compounds structurally related to the query molecule have been investigated for their antimicrobial properties. For example, Ghorab et al. (2017) synthesized derivatives that exhibited potent antibacterial and antifungal activities, highlighting the potential of fluorinated benzoate compounds in developing new antimicrobial agents (Ghorab et al., 2017).

Molecular Probes in Biochemistry

Fluorophenyl derivatives, akin to the molecule of interest, have been explored as fluorescence probes, offering insights into their binding and fluorescence characteristics in different media. This research, such as the work by Singh and Darshi (2002), contributes to our understanding of molecular interactions within biological systems, potentially guiding the development of diagnostic tools (Singh & Darshi, 2002).

Novel Antitumor Agents

Investigations into fluorinated benzothiazoles and related structures have identified them as potent antitumor agents. Studies like those conducted by Hutchinson et al. (2001) demonstrate the cytotoxicity of these compounds against various cancer cell lines, suggesting the therapeutic potential of fluorinated benzoates and similar molecules in cancer treatment (Hutchinson et al., 2001).

Organotin(IV) Complexes in Chemotherapy

Research on amino acetate functionalized Schiff base organotin(IV) complexes, as reported by Basu Baul et al. (2009), illustrates the application of fluorinated compounds in synthesizing compounds with significant cytotoxicity against tumor cell lines. Such studies provide a foundation for developing new chemotherapy agents (Basu Baul et al., 2009).

Eigenschaften

IUPAC Name |

methyl 4-[[3-(fluoromethyl)anilino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-20-16(19)14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-17/h2-9,18H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDCISRSHODNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC2=CC=CC(=C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1530787.png)

![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)

![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)

![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)

![Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-2-fluoro-, methyl ester](/img/structure/B1530809.png)